3-(Tetrahydropyran-2-yloxy)propanamide

Description

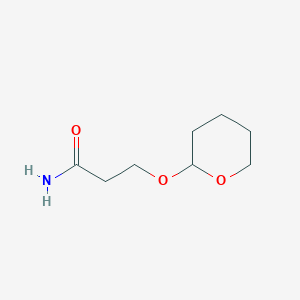

3-(Tetrahydropyran-2-yloxy)propanamide is a synthetic organic compound characterized by a tetrahydropyran (THP) ether group linked to a propanamide backbone. The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. Its amide group contributes to hydrogen-bonding interactions, influencing solubility and metabolic stability.

Propriétés

Numéro CAS |

181636-84-0 |

|---|---|

Formule moléculaire |

C8H15NO3 |

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

3-(oxan-2-yloxy)propanamide |

InChI |

InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |

Clé InChI |

QLBKEKFKRDNNQP-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OCCC(=O)N |

SMILES canonique |

C1CCOC(C1)OCCC(=O)N |

Synonymes |

Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tetrahydropyran-2-yloxy)propanamide with structurally related compounds, focusing on molecular properties, functional group contributions, and analytical methodologies.

Molecular and Functional Group Comparisons

Key Observations:

- Molecular Weight and Polarity: The THP-propanamide derivative is significantly smaller and more polar than naphthalene/thiophene-containing analogs (e.g., Compound e), which impacts solubility and bioavailability.

- Functional Groups: The THP ether in the target compound improves hydrolytic stability compared to simple ethers or esters. In contrast, Compound e’s tertiary amine and aromatic systems enhance lipophilicity, favoring membrane permeability but increasing metabolic oxidation risks.

- Impurity Profiles: Like Compound e, this compound likely requires stringent impurity control (e.g., residual THP derivatives or incomplete amidation byproducts), though specific thresholds may differ .

Analytical Methodologies

- HPLC Analysis: Both the target compound and analogs (e.g., Compound e) are analyzed using reversed-phase HPLC with C18 columns. However, the THP group’s hydrophobicity may necessitate adjusted mobile-phase gradients (e.g., acetonitrile/water ratios) for optimal resolution .

- Detection: UV detection at 210–254 nm is standard for amides and aromatic systems, but fluorinated analogs (e.g., Compound f) may require fluorescence detection for trace analysis.

Research Findings and Limitations

- Synthetic Utility: THP-protected intermediates are widely used in steroid and antiviral drug synthesis, though direct data on this compound remain sparse.

- Thus, comparisons are extrapolated from structural analogs.

- Contradictions: While THP groups generally enhance stability, conflicting studies suggest they may complicate deprotection steps in certain substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.